Bimiralisib

Catalog No.
S002180
CAS No.
1225037-39-7
M.F
C17H20F3N7O2
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimiralisib

CAS Number

1225037-39-7

Product Name

Bimiralisib

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C17H20F3N7O2

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Description

Bimiralisib is under investigation in clinical trial NCT02723877 (PQR309 and Eribulin in Metastatic HER2 Negative and Triple-negative Breast Cancer (PIQHASSO)).
Bimiralisib is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. Bimiralisib inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy. As mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase. By inhibiting mTOR to a lesser extent than PI3K, PQR309 does not interfere with the mTOR-mediated negative feedback loop on PI3K signaling. Blocking the negative feedback loop would potentially increase PI3K signaling and decrease therapeutic efficacy.

Targeting Specific Cancers:

  • Lymphoma

    Bimiralisib has shown promise in treating relapsed or refractory lymphomas, particularly diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Phase I/II clinical trials have demonstrated objective response rates (tumor shrinkage) in patients with these types of lymphomas []. However, further research is needed to determine its long-term efficacy and optimal treatment regimens [].

  • Head and Neck Squamous Cell Carcinoma (HNSCC)

    Studies are investigating the effectiveness of bimiralisib in HNSCC with NOTCH1 mutations, which are specific genetic alterations found in some tumors. Early research suggests it may induce tumor shrinkage in a subset of patients [].

  • Other Cancers

    Bimiralisib is also being explored in various other cancers, including breast cancer, pancreatic cancer, and melanoma. However, these studies are still in the early stages, and more research is needed to assess its potential benefits and limitations in these contexts.

Mechanism of Action:

Bimiralisib works by inhibiting the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism. By blocking this pathway at multiple points, bimiralisib can potentially slow down cancer cell growth and promote cell death [].

Ongoing Research:

Researchers are actively investigating bimiralisib in different ways, including:

  • Combination therapies: Evaluating the effectiveness of bimiralisib combined with other chemotherapeutic agents or targeted therapies for improved patient outcomes.
  • Identifying biomarkers: Studying specific genetic markers that can predict which patients are most likely to respond to bimiralisib treatment.
  • Developing new formulations: Exploring different delivery methods, such as topical formulations for specific skin cancers.

Bimiralisib, also known by its chemical name 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, is a potent dual inhibitor targeting phosphoinositide 3-kinase and mammalian target of rapamycin pathways. It is characterized by a complex molecular structure with the formula C₁₇H₂₀F₃N₇O₂ and a molecular weight of approximately 411.39 g/mol. Bimiralisib has shown promise in oncology as it modulates critical signaling pathways involved in cell growth, survival, and metabolism, particularly in various cancer types .

Bimiralisib acts by inhibiting the PI3K/mTOR signaling pathway. PI3K phosphorylates phosphatidylinositol (PI) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which activates mTOR complexes (mTORC1 and mTORC2) that regulate cell growth, proliferation, and survival []. Bimiralisib binds to the ATP binding pockets of both PI3K and mTOR, preventing their activation and downstream signaling, leading to cancer cell death [, ].

Bimiralisib acts primarily through the inhibition of the phosphoinositide 3-kinase pathway. This pathway is crucial for cellular processes such as growth and survival. The compound's mechanism involves the phosphorylation of specific substrates, leading to downstream effects on cell signaling. For example, it significantly reduces the phosphorylation of protein kinase B at serine 473 (pAKTSer473), indicating potent inhibition of the phosphoinositide 3-kinase signaling cascade .

The biological activity of Bimiralisib is primarily linked to its role as an inhibitor of both phosphoinositide 3-kinase and mammalian target of rapamycin pathways. In preclinical studies, it has demonstrated strong anti-cancer activity across various tumor models, particularly in cancers with mutations affecting the NOTCH1 pathway. The compound has been shown to induce apoptosis in cancer cells by disrupting critical survival signals and promoting cell cycle arrest .

Bimiralisib is primarily being investigated for its applications in oncology, particularly for treating advanced solid tumors and hematologic malignancies. Its ability to inhibit key signaling pathways makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Clinical trials have shown that Bimiralisib can be effective in patients with solid tumors that are resistant to standard therapies .

Studies on Bimiralisib's interactions have indicated that it can modulate immune responses by influencing T-lymphocyte and natural killer cell activities. It enhances leukocyte polarization and migration, which are crucial for effective immune responses against tumors. Additionally, its dual inhibition profile suggests potential interactions with other therapeutic agents targeting similar pathways, necessitating careful evaluation in combination therapy settings .

Several compounds share structural or functional similarities with Bimiralisib, particularly those that also target the phosphoinositide 3-kinase/mammalian target of rapamycin pathways. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
CopanlisibPhosphoinositide 3-kinase inhibitorApproved for indolent lymphoma; IV administration
BuparlisibDual phosphoinositide 3-kinase/mTOR inhibitorOral bioavailability; associated with neurotoxicity
PQR309Dual phosphoinositide 3-kinase/mTOR inhibitorBrain penetrant; developed for solid tumors

Bimiralisib stands out due to its balanced dual inhibition profile and favorable pharmacokinetics, which allows for flexible dosing schedules that may enhance patient compliance and therapeutic outcomes .

XLogP3

1.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

411.16305739 g/mol

Monoisotopic Mass

411.16305739 g/mol

Heavy Atom Count

29

UNII

6Z3QHB00LB

Wikipedia

PQR309

Dates

Modify: 2023-08-15
[1]. Cmiljanovic Vladimir, et al. Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation. From PCT Int. Appl. (2010), WO 2010052569 A2 20100514.

Explore Compound Types